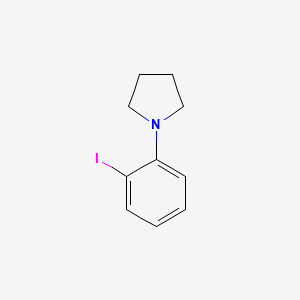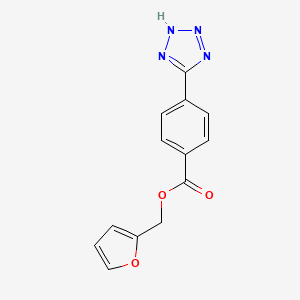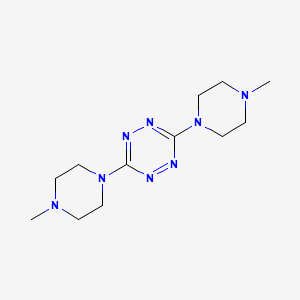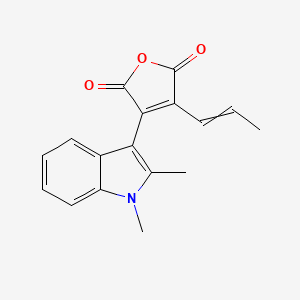
1-Chloro-3-methyl-3,4-dihydronaphthalene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-methyl-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₁ClO and a molecular weight of 206.67 g/mol . This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a carbaldehyde group attached to a dihydronaphthalene ring system . It is commonly used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
The synthesis of 1-Chloro-3-methyl-3,4-dihydronaphthalene-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives.
Methylation: The methyl group is introduced via methylation reactions, which can be carried out using methyl iodide or dimethyl sulfate.
Formylation: The final step involves the formylation of the compound to introduce the carbaldehyde group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Chloro-3-methyl-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Chloro-3-methyl-3,4-dihydronaphthalene-2-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-methyl-3,4-dihydronaphthalene-2-carbaldehyde involves its interaction with molecular targets and pathways. The carbaldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The chloro and methyl groups influence the compound’s reactivity and stability, affecting its overall mechanism of action .
Comparación Con Compuestos Similares
1-Chloro-3-methyl-3,4-dihydronaphthalene-2-carbaldehyde can be compared with other similar compounds, such as:
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Lacks the methyl group, resulting in different reactivity and applications.
3-Methyl-3,4-dihydronaphthalene-2-carbaldehyde: Lacks the chloro group, affecting its chemical properties and uses.
1-Chloro-3-methyl-2-naphthaldehyde: Similar structure but with variations in the position of functional groups, leading to distinct chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications .
Propiedades
Número CAS |
861843-98-3 |
|---|---|
Fórmula molecular |
C12H11ClO |
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
1-chloro-3-methyl-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H11ClO/c1-8-6-9-4-2-3-5-10(9)12(13)11(8)7-14/h2-5,7-8H,6H2,1H3 |
Clave InChI |
ULXZSCJAUSVXBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC=CC=C2C(=C1C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12525489.png)
![2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)-](/img/structure/B12525499.png)





![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)

![2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12525580.png)

![2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]](/img/structure/B12525584.png)
![1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene](/img/structure/B12525587.png)
